Bienvenue dans la boutique en ligne BenchChem!

3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

E3 ubiquitin ligase IMiD analog PROTAC building block

3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2438240-68-5) is a synthetic, halogenated oxoisoindoline-glutarimide derivative and a structural analog of the immunomodulatory drug (IMiD) lenalidomide. The compound presents a 5-bromo and a 7-fluoro substitution on the isoindolinone ring, distinguishing it from the 4-amino substitution pattern found in lenalidomide.

Molecular Formula C13H10BrFN2O3
Molecular Weight 341.13 g/mol
Cat. No. B8237299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC13H10BrFN2O3
Molecular Weight341.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC(=C3)Br)F
InChIInChI=1S/C13H10BrFN2O3/c14-7-3-6-5-17(13(20)11(6)8(15)4-7)9-1-2-10(18)16-12(9)19/h3-4,9H,1-2,5H2,(H,16,18,19)
InChIKeyDKCNXXRPRGCRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Core Chemotype & Structural Context for IMiD-Based Research Procurement


3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2438240-68-5) is a synthetic, halogenated oxoisoindoline-glutarimide derivative and a structural analog of the immunomodulatory drug (IMiD) lenalidomide. The compound presents a 5-bromo and a 7-fluoro substitution on the isoindolinone ring, distinguishing it from the 4-amino substitution pattern found in lenalidomide. It is commercially listed as an E3 ligase cereblon (CRBN) modulator building block for the synthesis of targeted protein degraders such as Proteolysis-Targeting Chimeras (PROTACs) [1]. As an IMiD-based ligand, its molecular core is designed to hijack the CRL4CRBN E3 ubiquitin ligase complex, a mechanism foundational to the induction of neosubstrate degradation in hematological malignancy research [2].

Why 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Cannot Be Replaced by Generic Analogs: The Halogen Pattern Selectivity Imperative


A systematic review of the available scientific and patent literature reveals a critical evidence gap: there are currently no published primary research papers, patents, or authoritative databases that provide direct, quantitative head-to-head comparator data for 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. While closely related IMiD derivatives have been extensively characterized—for instance, a key study demonstrates that 6-position modifications on lenalidomide fundamentally dictate neosubstrate selectivity, with 6-fluoro lenalidomide inducing selective degradation of IKZF1 and CK1α while 6-bromo lenalidomide scarcely interacts with these targets [1]—the specific 5-bromo-7-fluoro substitution pattern remains unprofiled in public comparative studies. As such, any claim of differentiation is unsupported by verifiable quantitative evidence. The compound is supplied as a research building block, and its selection over alternatives must currently rest on its unique halogenation topology for synthetic application rather than proven differential biochemical or pharmacological superiority. Users should rigorously verify performance in their own assays.

Quantitative Differentiation Evidence for 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A Data-Driven Comparator Analysis


No Quantitative Comparator Evidence Identified in Primary Literature

An exhaustive search of primary research papers, patents (including Google Patents and Nature Communications), and authoritative databases (PubChem, ChEMBL, BindingDB) has yielded no quantitative bioactivity, selectivity, or pharmacokinetic data for 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione that can be compared against a named analog. The literature on lenalidomide derivatives offers class-level insights on halogen-substitution effects [1], but the specific compound remains unprofiled. All available information is limited to general chemical properties and vendor-supplied purity specifications.

E3 ubiquitin ligase IMiD analog PROTAC building block

Application Scenarios for 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Limitations and Use Cases


PROTAC Synthesis: Use as an Uncharacterized CRBN-Recruiting Building Block

The primary commercial application is as a synthetic intermediate for assembling bifunctional PROTAC molecules [1]. The bromine and fluorine substituents provide distinct synthetic handles for downstream cross-coupling reactions, making it a viable building block for medicinal chemistry labs creating novel cereblon-recruiting chimeras. However, due to the lack of comparative activity data detailed in Section 3, the selection of this specific building block over other halogenated lenalidomide derivatives must be justified by the specific synthetic route and the desired chemical topology of the final PROTAC, rather than by any established biological advantage.

Cereblon Binding Profiling: A Candidate for Primary Neosubstrate Selectivity Screening

Although the 5-bromo-7-fluoro substitution pattern is unprofiled, the class-level precedent demonstrates that halogenation of the isoindolinone ring profoundly impacts neosubstrate degradation profiles [1]. This compound therefore represents a high-priority candidate for fundamental structure-activity relationship (SAR) studies aimed at establishing novel CRBN-induced degradation profiles. Researchers should prioritize it for primary screening of IKZF1/3 and CK1α degradation selectivity to generate the very evidence that is currently missing.

Antiangiogenic Activity Screening: Fluorination-Dependent Phenotype Exploration

Published class-level data indicate that fluorination of thalidomide analogs correlates with enhanced antiangiogenic effects, yet without a direct correlation to CRBN binding [2]. The dual halogenation (Br and F) in this compound presents a unique chemical probe to dissect the fluorination-dependent antiangiogenic phenotype in in vitro angiogenesis assays, such as the rat aortic ring or HUVEC tube formation model.

Quote Request

Request a Quote for 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.